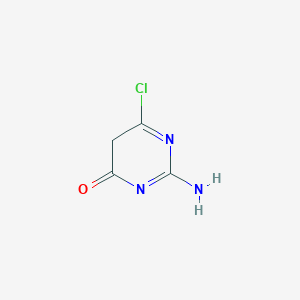
2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone, commonly known as MDBP, is a psychoactive drug that belongs to the cathinone family. It is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic properties.
作用机制
MDBP acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have various effects on mood, behavior, and perception. MDBP also acts as a weak agonist at the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce rewarding effects in animal models of drug addiction. It has also been shown to produce analgesic effects in mice. In humans, MDBP has been reported to produce euphoria, increased sociability, and enhanced music appreciation.
实验室实验的优点和局限性
MDBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using MDBP in lab experiments. It is a controlled substance in many countries, which means that obtaining it for research purposes can be difficult. It is also a psychoactive drug, which means that it may have unwanted effects on research subjects.
未来方向
There are several future directions for research on MDBP. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce cocaine self-administration in rats and to reduce withdrawal symptoms in mice. Another area of interest is its potential use in the treatment of depression and anxiety. It has been shown to have antidepressant and anxiolytic effects in animal models. Finally, there is interest in further elucidating the mechanism of action of MDBP, particularly its effects on monoamine transporters and serotonin receptors.
合成方法
MDBP is synthesized by the reaction of 3-methylpiperidin-1-amine with 1,3-benzodioxole-5-carboxylic acid followed by reduction with sodium borohydride. The final product is purified by recrystallization from ethanol. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
MDBP has been extensively studied for its potential therapeutic properties. It is believed to have antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. MDBP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-3-2-6-16(10-11)15(17)12-4-5-13-14(9-12)19-8-7-18-13/h4-5,9,11H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQGIQZVEFDHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57258816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)


![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)



